2-[ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(2-methoxyphenyl)acetamide
Overview
Description
2-[ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(2-methoxyphenyl)acetamide is a complex organic compound with a unique structure that includes both sulfonyl and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the sulfonyl intermediate: This step involves the reaction of 2-methoxy-5-methylphenyl sulfonyl chloride with an appropriate amine under controlled conditions.
Coupling with glycinamide: The sulfonyl intermediate is then coupled with glycinamide in the presence of a base to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
2-[ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(2-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Propanone, 1-(4-methoxyphenyl)-: Shares the methoxyphenyl group but differs in the overall structure and functional groups.
Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-: Similar in having an ethyl and methylphenyl group but differs in the presence of a chloro and ethoxymethyl group.
Acetamide, N-(4-methoxyphenyl)-2-methoxy-: Contains methoxyphenyl and methoxy groups but differs in the overall structure.
Uniqueness
2-[ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(2-methoxyphenyl)acetamide is unique due to its specific combination of sulfonyl and methoxy groups, which confer distinct chemical properties and potential applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(2-methoxyphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-5-21(13-19(22)20-15-8-6-7-9-16(15)25-3)27(23,24)18-12-14(2)10-11-17(18)26-4/h6-12H,5,13H2,1-4H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBIQTWBCHQKTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=CC=C1OC)S(=O)(=O)C2=C(C=CC(=C2)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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